

Application Notes: Cyanine3.5 Carboxylic Acid NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: *B606858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid N-hydroxysuccinimide (NHS) ester is a reactive, orange-red fluorescent dye designed for the covalent labeling of primary amines ($-\text{NH}_2$) on biomolecules.

[1] The NHS ester functional group reacts with primary amines under mild alkaline conditions to form a stable and irreversible amide bond.[2][3] This bioconjugation chemistry is a cornerstone for creating fluorescent probes from proteins, antibodies, peptides, and amine-modified nucleic acids.[1][4] Labeled biomolecules are essential tools for a wide range of applications, including fluorescence microscopy, immunoassays, flow cytometry, and Western blotting.[1][5] Cy3.5 is characterized by its bright fluorescence, high photostability, and distinct spectral properties, which make it a reliable choice for sensitive detection.[6]

Chemical and Spectroscopic Properties

The key characteristics of Cyanine3.5 NHS ester are crucial for designing experiments and ensuring accurate data acquisition. These properties are summarized in the table below.

Property	Value	Reference(s)
Appearance	Dark purple solid	[1]
Molecular Weight	~741.62 g/mol	[1]
Excitation Maximum (λ_{ex})	~581-591 nm	[1][6]
Emission Maximum (λ_{em})	~596-604 nm	[1][6]
Molar Extinction Coeff. (ϵ)	~116,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Soluble in DMSO, DMF	[1][7]
Storage Conditions	Store at -20°C, desiccated and protected from light	[1][8]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for conjugating Cy3.5 NHS ester to proteins and antibodies that contain accessible primary amine groups (e.g., the side chain of lysine residues).

Critical Considerations:

- **Buffer Selection:** Avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][9] Amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, or borate at a pH of 7.2-8.5 are recommended.[2][7] The optimal pH for the reaction is typically between 8.3 and 8.5.[9][10]
- **Protein Concentration:** For efficient labeling, the protein concentration should be at least 2 mg/mL.[1]
- **Molar Ratio:** The efficiency of the labeling reaction is highly dependent on the molar ratio of dye to protein. A starting molar excess of 10- to 20-fold is recommended.[2] However, this should be optimized for each specific protein to achieve the desired Degree of Labeling (DOL).[1]

Materials:

- **Cyanine3.5 carboxylic acid NHS ester**
- Protein/antibody of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
- Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.[\[2\]](#)[\[11\]](#)

Procedure:

- Prepare Protein Solution: Dissolve the protein or antibody in the chosen amine-free labeling buffer at a concentration of 2-10 mg/mL.[\[12\]](#)
- Prepare Dye Stock Solution: Allow the vial of Cy3.5 NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[1\]](#) This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[\[12\]](#)
- Labeling Reaction:
 - While gently vortexing the protein solution, add the calculated volume of the dye stock solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[\[1\]](#)[\[2\]](#)
 - To prevent protein denaturation, the final concentration of the organic solvent (DMSO or DMF) should be kept below 10% of the total reaction volume.[\[1\]](#)
 - Incubate the reaction for 60 minutes at room temperature or for 2-4 hours at 4°C, protected from light.[\[2\]](#)[\[5\]](#)
- Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[\[2\]](#) This step removes any unreacted dye molecules.

- Purify Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts.
 - Gel Filtration/Size-Exclusion Chromatography: This is the most common method.[11] Equilibrate the column (e.g., Sephadex G-25) with PBS. The labeled protein will elute first. [1]
 - Dialysis: Dialyze the sample extensively against PBS (pH 7.4) at 4°C with several buffer changes.[11]

Protocol 2: Amine-Modified Oligonucleotide Labeling

This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

- Amine-modified oligonucleotide
- Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4]
- **Cyanine3.5 carboxylic acid NHS ester**
- Anhydrous DMSO or DMF
- Standard desalting or HPLC purification supplies

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[1]
- Prepare Dye Solution: Prepare a fresh solution of Cy3.5 NHS ester in anhydrous DMSO or DMF.[4]
- Labeling Reaction: Add 5-10 equivalents of the dye solution to the oligonucleotide solution. [4] Incubate the reaction for 1-2 hours at room temperature in the dark.[1]

- Purify Conjugate: Purify the labeled oligonucleotide using standard methods such as ethanol precipitation, desalting columns, or reverse-phase HPLC to remove the unconjugated dye.[5] [9]

Data Analysis: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or F/P ratio, represents the average number of dye molecules conjugated to each protein molecule.[13] Accurate DOL determination is essential for experimental consistency.[14] For most antibodies, an optimal DOL is between 2 and 10.[11] [15] Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling results in a weak signal.[13][14]

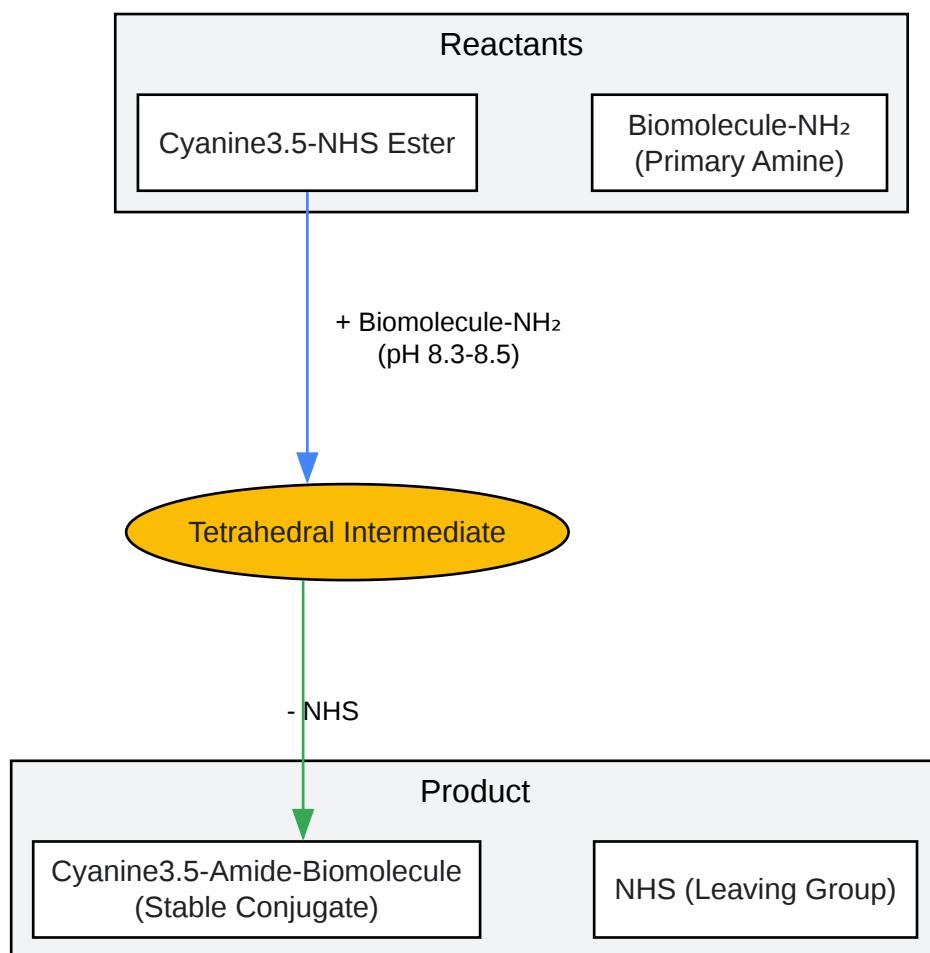
Procedure:

- Measure Absorbance: After purification, measure the absorbance of the conjugate solution using a spectrophotometer at 280 nm (A_{280}) and at the absorbance maximum of the dye (~591 nm for Cy3.5, A_{max}).[1][14]
- Calculate DOL: Use the following formula to calculate the DOL.

$$DOL = (A_{max} \times \epsilon_{prot}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$$

Where:

- A_{max} : Absorbance of the conjugate at ~591 nm.
- A_{280} : Absorbance of the conjugate at 280 nm.
- ϵ_{prot} : Molar extinction coefficient of the protein at 280 nm (e.g., $210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).[16]
- ϵ_{dye} : Molar extinction coefficient of Cy3.5 at ~591 nm ($116,000 \text{ M}^{-1}\text{cm}^{-1}$).[1]
- CF_{280} : Correction factor for the dye's absorbance at 280 nm (A_{280} of dye / A_{max} of dye).


Quantitative Data Summary

Parameter	Recommended Range/Value	Notes
Reaction pH	7.2 - 8.5 (Optimal: 8.3-8.5)	Low pH protonates amines, inhibiting the reaction. High pH increases hydrolysis of the NHS ester.[2][9]
Dye:Protein Molar Ratio	10:1 to 20:1 (starting point)	Must be optimized for the specific protein and desired DOL.[2]
Reaction Time	1-4 hours (Room Temp) or Overnight (4°C)	Longer incubation may be needed at lower temperatures. [2][5]
Organic Solvent (max)	<10% of total volume	Higher concentrations can cause protein precipitation.[1]
Optimal DOL (Antibodies)	2 - 10	Varies by application; must be determined empirically.[11][15]

Visualizations

Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution reaction between the Cyanine3.5 NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond.



[Click to download full resolution via product page](#)

Caption: NHS ester reaction with a primary amine.

Experimental Workflow

This workflow outlines the key steps for labeling a protein with Cyanine3.5 NHS ester, from preparation to the final purified conjugate.

[Click to download full resolution via product page](#)

Caption: Workflow for biomolecule labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics creative-proteomics.com
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyanine3.5 Dye | AxisPharm axispharm.com
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP thermofisher.com
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest aatbio.com
- 16. How to Determine the Degree of Labeling | AAT Bioquest aatbio.com
- To cite this document: BenchChem. [Application Notes: Cyanine3.5 Carboxylic Acid NHS Ester for Biomolecule Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606858#cyanine3-5-carboxylic-acid-nhs-ester-labeling-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com